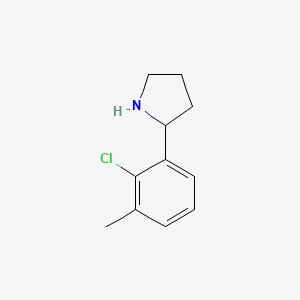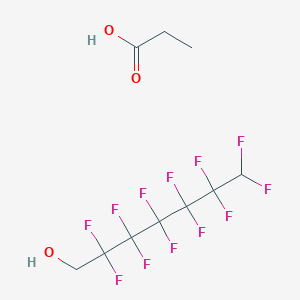![molecular formula C11H16N5O7P B12082125 [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate: is a chemical compound with the molecular formula C10H14N5O5P and a molecular weight of 315.22 g/mol . This compound is a derivative of adenosine monophosphate (AMP) and is involved in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of the corresponding nucleoside. One common method is the reaction of the nucleoside with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The process includes steps like nucleoside purification, phosphorylation, and subsequent purification of the final product using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Alkyl halides, basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of alkylated nucleoside derivatives
Scientific Research Applications
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, influencing cellular energy transfer and signal transduction pathways . The compound targets specific enzymes such as kinases and phosphatases, modulating their activity and thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenosine Monophosphate (AMP): A closely related compound with similar biochemical roles.
2’,3’-Dideoxyadenosine 5’-phosphate: Another nucleotide analog with distinct properties.
Uniqueness
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications compared to other nucleotides .
Properties
Molecular Formula |
C11H16N5O7P |
|---|---|
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20) |
InChI Key |
TVGFEBXIZUYVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















